2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one
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Overview
Description
2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule. This compound is of interest in various scientific fields due to its stability and reactivity.
Preparation Methods
The synthesis of 2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one typically involves the fluorination of precursor compounds. One common method is the electrochemical fluorination of sulfolane . Another approach involves the reaction of methyl benzonitrile with difluoroacetic anhydride under high-temperature conditions, followed by purification using gas chromatography or column chromatography .
Chemical Reactions Analysis
2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkoxides, amines, and thiols.
Major Products: The major products formed from these reactions include fluorinated alcohols, ketones, and substituted aromatic compounds.
Scientific Research Applications
2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology.
Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one involves its interaction with molecular targets through its fluorinated moieties. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one can be compared with other fluorinated compounds such as:
2,2,3,3,4,4,5,5-Octafluoropentan-1-ol: This compound has a similar structure but lacks the aromatic ring, resulting in different chemical properties and applications.
1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene: This compound has a similar fluorinated backbone but differs in the presence of a double bond and a trifluoromethyl group.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: This compound has a biphenyl structure with extensive fluorination, leading to unique physical and chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoro-1-(4-methylphenyl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F9O/c1-6-2-4-7(5-3-6)8(22)9(13,14)10(15,16)11(17,18)12(19,20)21/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUUXTQDEISKCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10801469 |
Source
|
Record name | 2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10801469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647-60-9 |
Source
|
Record name | 2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10801469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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